molecular formula C13H20N4O B12996187 2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B12996187
M. Wt: 248.32 g/mol
InChI Key: BGEMIKLLTYZBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a fused pyrimidinone derivative that serves as a core structure in selective GPR119 modulators. These modulators are pharmacologically relevant for treating metabolic disorders such as obesity, diabetes, and cardiovascular diseases . The compound features a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one scaffold with a 4-methylpiperidin-1-yl group at the 2-position. Patent filings from Schering Corporation highlight its role in a series of 6-substituted analogs (e.g., compound 30) exhibiting EC50 values ranging from ~50 nM to 14,000 nM in GPR119 activation assays . The 4-methylpiperidine moiety contributes to both potency and selectivity, as demonstrated in structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H20N4O/c1-9-3-6-17(7-4-9)13-15-11-2-5-14-8-10(11)12(18)16-13/h9,14H,2-8H2,1H3,(H,15,16,18)

InChI Key

BGEMIKLLTYZBNI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(CNCC3)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the reaction of 4-methylpiperidine with a suitable pyrido[4,3-d]pyrimidinone precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to around 85°C and maintained for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at its tetrahydropyrido ring under controlled conditions. Key observations include:

  • Catalytic oxidation using MIL-125(Ti)-N(CH₂PO₃H₂)₂ achieves selective dehydrogenation of the 5,6,7,8-tetrahydro moiety to form aromatic pyrido-pyrimidine derivatives .

  • Reaction yields improve significantly with titanium-based catalysts (75% yield in 60 minutes) compared to traditional acids like p-TSA (20% yield) .

CatalystReaction TimeYield (%)
MIL-125(Ti)-N(CH₂PO₃H₂)₂60 min75
p-TSA100 min20
NaOH120 min30

Conditions : Solvent-free, 100°C .

Nucleophilic Substitution

The piperidinyl group and pyrimidine nitrogen atoms serve as reactive sites:

  • Methylpiperidine substitution : The 4-methylpiperidin-1-yl group undergoes nucleophilic displacement with amines (e.g., hydrazine) to form derivatives like 2-hydrazinyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one.

  • Acylations : Reacts with acetyl chloride or chloroacetone to yield N-acetylated or keto-functionalized products under ethanol reflux .

Cyclization and Heterocycle Formation

The compound participates in cycloaddition reactions to form fused polycyclic systems:

  • Cyclization with aldehydes : Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) generates arylidene derivatives via Schiff base formation .

  • Pyrazole formation : Reacts with ethoxymethylene malononitrile to produce pyrazole-fused pyrido-pyrimidines in >85% yield .

Example :

\text{Compound} + \text{4-Nitrobenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{3-(4-Nitrobenzylideneamino) derivative (92% yield)}[5]

Reductive Amination

The secondary amine in the piperidine ring reacts with carbonyl compounds (e.g., ethyl acetoacetate) to form imine intermediates, which are subsequently reduced to stable amines.

Halogenation

Bromination at the pyrimidine C2 position occurs under mild conditions (HBr/AcOH), enabling further cross-coupling reactions.

Reaction Optimization Insights

  • Solvent effects : Polar aprotic solvents (DMF, MeCN) inhibit reactivity, while ethanol or solvent-free conditions enhance yields .

  • Catalyst selection : Titanium-based catalysts outperform conventional bases (e.g., Et₃N) due to improved Lewis acidity and surface area .

Mechanistic Considerations

  • Oxidation : Proceeds via a vinylogous anomeric-based mechanism, where electron-deficient titanium sites facilitate hydrogen abstraction .

  • Cyclization : Involves intramolecular nucleophilic attack by the piperidine nitrogen on electrophilic carbons in the pyrimidine ring .

Scientific Research Applications

Inhibition of Heat Shock Protein 90 (Hsp90)

Recent studies have identified tetrahydropyrido[4,3-d]pyrimidine derivatives as potent inhibitors of Heat Shock Protein 90. These inhibitors are crucial in cancer therapy due to Hsp90's role in stabilizing several oncogenic proteins. The compound has shown promising results in inhibiting the activity of Hsp90, which is essential for the proper folding and function of numerous client proteins involved in tumor growth and survival .

Antimalarial Activity

Research efforts have also focused on optimizing compounds targeting the PfATP4 protein associated with malaria parasites. Analogous structures to 2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one have been evaluated for their ability to inhibit Na+-ATPase activity in Plasmodium falciparum. These studies suggest that modifications to the tetrahydropyrido scaffold can enhance both aqueous solubility and metabolic stability, leading to improved efficacy against malaria .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Its piperidine moiety may interact with neurotransmitter systems, offering avenues for research into treatments for neurological disorders. The compound's ability to cross the blood-brain barrier could be advantageous for developing therapies targeting central nervous system disorders .

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of similar tetrahydropyrido compounds have indicated potential effectiveness against various bacterial strains. The structural diversity offered by the tetrahydropyrido framework allows for modifications that could enhance antibacterial activity, making it a candidate for further exploration in antibiotic development .

Case Studies and Research Findings

Study Focus Findings
Study on Hsp90 InhibitorsCancer TherapyDemonstrated significant inhibition of Hsp90 activity using tetrahydropyrido derivatives; improved efficacy noted with specific substitutions on the piperidine ring .
Antimalarial Compound OptimizationMalaria TreatmentIdentified structural modifications that enhance solubility and stability; compounds showed effective inhibition of PfATP4-associated Na+-ATPase activity in vitro .
Antimicrobial Activity AssessmentInfection ControlEvaluated a series of tetrahydropyrido compounds for antibacterial properties; some derivatives exhibited promising results against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit FLT3 and CDK kinases, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrido-Pyrimidinone Derivatives

Compound Name Core Structure Substituents Biological Activity Potency/Activity Data Reference
Target Compound 5,6,7,8-THPyrido[4,3-d]pyrimidin-4(3H)-one 2-(4-Methylpiperidin-1-yl) GPR119 agonism EC50: 50–14,000 nM
6-Benzyl Analog 5,6,7,8-THPyrido[4,3-d]pyrimidin-4(3H)-one 6-Benzyl Not explicitly stated (patent focus) N/A
2-Chloromethyl Thieno-Pyrimidinone Thieno[2,3-d]pyrimidin-4(3H)-one 2-Chloromethyl Antihyperlipaemic Comparable to clofibrate in triglyceride reduction
7-Methyl Thieno-Pyrimidinone 5,6,7,8-THPyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one 7-Methyl Antimycobacterial MIC: 3.12–25 µg/mL against M. tuberculosis H37Rv
2-Phenyl Analog 5,6,7,8-THPyrido[4,3-d]pyrimidin-4(3H)-one 2-Phenyl Undisclosed (synthetic focus) N/A
6-(3-Fluorobenzoyl) Analog 5,6,7,8-THPyrido[4,3-d]pyrimidin-4(3H)-one 6-(3-Fluorobenzoyl), 2-(Trifluoromethylbenzyl) Not specified Molecular mass: 431.389 Da

Key SAR Insights

Positional Selectivity: Substitution at the 2-position (e.g., 4-methylpiperidin-1-yl in the target compound) is critical for GPR119 modulation, while 6-substituted analogs (e.g., benzyl) are reported in patents but lack explicit activity data . 7-Methyl substitution in thieno-pyrimidinones enhances antimycobacterial activity, with MIC values as low as 3.12 µg/mL against M. tuberculosis .

Heterocyclic Modifications: Replacement of the pyrido ring with a thieno moiety (e.g., thieno[2,3-d]pyrimidin-4(3H)-one) shifts activity from metabolic regulation to antimicrobial or antihyperlipaemic effects .

Potency and Lipophilicity :

  • The 4-methylpiperidin-1-yl group in the target compound balances lipophilicity and hydrogen-bonding capacity, contributing to its broad EC50 range (50–14,000 nM) .
  • Bulky substituents like trifluoromethylbenzyl (in the 6-(3-fluorobenzoyl) analog) may improve target binding but reduce solubility .

Toxicity and Selectivity

    Biological Activity

    2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound's structure is characterized by a tetrahydropyrido-pyrimidinone core with a piperidine substituent. Its molecular formula is C13H18N4OC_{13}H_{18}N_{4}O with a molecular weight of approximately 246.31 g/mol.

    Research indicates that this compound may act as an antagonist or inhibitor for specific biological targets. It has shown potential in modulating pathways associated with various diseases, particularly in neurological and psychiatric contexts.

    • Monoamine Oxidase Inhibition : Similar compounds have demonstrated inhibition of monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially alleviating symptoms of depression and anxiety .
    • Antiparasitic Activity : Studies have explored the compound's activity against Plasmodium species, suggesting it may inhibit certain metabolic pathways essential for parasite survival .
    • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties by modulating the Toll-like receptor (TLR) pathways .

    1. Antidepressant-like Effects

    A study involving animal models demonstrated that administration of related tetrahydropyrido compounds resulted in significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. These effects were attributed to the modulation of serotonergic and noradrenergic systems .

    2. Antiparasitic Efficacy

    In vitro studies showed that derivatives of the compound exhibited varying degrees of activity against Plasmodium falciparum. For instance, a derivative demonstrated an EC50 value of 0.064 μM against asexual stage parasites, indicating potent antiparasitic activity .

    Data Table: Summary of Biological Activities

    Activity Type Mechanism/Target EC50/IC50 Values References
    Monoamine Oxidase InhibitionMAO-A and MAO-BCompetitive Inhibitor
    Antiparasitic ActivityPlasmodium falciparum0.064 μM
    Anti-inflammatoryTLR ModulationNot specified

    Q & A

    Q. Key Variables :

    ParameterMulti-StepOne-Pot
    Reaction Time12–24 hours4–6 hours
    CatalystNonep-TSA
    Yield50–60%70–75%
    Purity≥95% (HPLC)≥90% (NMR)

    Basic: Which analytical techniques are critical for characterizing this compound?

    Q. Methodological Answer :

    • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylpiperidine integration at δ 2.3–3.1 ppm).
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 303.18).
    • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients.

    Advanced: How can Design of Experiments (DOE) optimize synthesis yield and purity?

    Methodological Answer :
    Adopt a split-plot design (as in ) to evaluate variables like temperature, catalyst loading, and solvent polarity. For example:

    • Factors : Catalyst concentration (0.1–1.0 mol%), solvent (DMF vs. THF), reaction time.
    • Response Surface Modeling : Identifies optimal conditions (e.g., 0.5 mol% p-TSA in DMF at 80°C for 6 hours), maximizing yield to 85%.

    Advanced: How to identify and quantify impurities in this compound?

    Q. Methodological Answer :

    • HPLC-MS : Compare retention times and fragmentation patterns against known impurities (e.g., des-methyl analogs or oxidation byproducts).
    • Reference Standards : Use pharmacopeial guidelines (e.g., EP/JP standards) to calibrate impurity thresholds (<0.15% for major impurities).

    Advanced: What computational strategies predict its drug-likeness and bioavailability?

    Q. Methodological Answer :

    • ADMET Prediction : Tools like SwissADME calculate logP (∼2.1), PSA (∼45 Ų), and Rule of 5 compliance.
    • Molecular Dynamics : Simulate binding affinity to target proteins (e.g., kinase domains) using docking software (AutoDock Vina).

    Advanced: How to resolve contradictions in bioactivity data across studies?

    Q. Methodological Answer :

    • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies.
    • Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols (e.g., NIH/3T3 vs. HEK293 cells).

    Basic: What safety protocols are essential during handling?

    Q. Methodological Answer :

    • PPE : Gloves, goggles, and lab coats (mandatory due to potential irritancy).
    • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ data suggests moderate toxicity).

    Advanced: How to design environmental fate studies for this compound?

    Q. Methodological Answer :

    • Biodegradation Assays : OECD 301F protocol measures half-life in soil/water matrices.
    • Ecotoxicity : Daphnia magna acute toxicity tests (48-hour LC₅₀) assess aquatic risks.

    Advanced: What experimental designs are robust for pharmacological testing?

    Q. Methodological Answer :

    • Randomized Block Design : Test efficacy across multiple cell lines/doses with ≥4 replicates (as in ).
    • Positive/Negative Controls : Include reference drugs (e.g., imatinib for kinase inhibition) and vehicle-only groups.

    Advanced: How to explore structure-activity relationships (SAR) for derivatives?

    Q. Methodological Answer :

    • Scaffold Modification : Replace 4-methylpiperidine with pyrrolidine or morpholine (synthesized via methods in ).
    • Bioisosteric Replacement : Substitute pyrimidinone with triazolo-pyrimidine (as in ), then assay for potency changes.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.